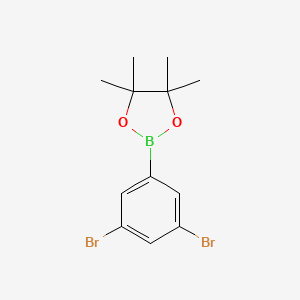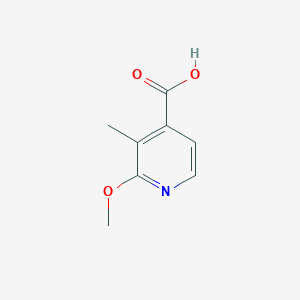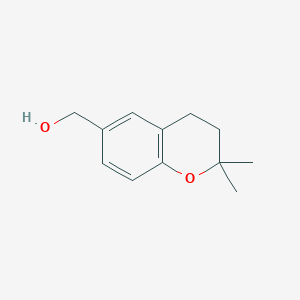
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol
Übersicht
Beschreibung
“(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol” is a chemical compound with the molecular formula C11H14O . It is also known as Chroman, 2,2-dimethyl- .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is MITIYLBEZOKYLX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of this compound is 162.2283 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol has been identified in a study as part of the chemical composition of Gunnera perpensa, showing significant antimicrobial properties. This compound exhibited notable activity against yeast infections like Cryptococcus neoformans and Candida albicans (Drewes et al., 2005).
Synthesis of Heteroarotinoids
This compound has been synthesized for use in the development of heteroarotinoids, which have demonstrated promising activity in various assays related to trans-retinoic acid. The synthesis process involves multiple steps, including cyclization and acetylation (Sunthankar et al., 1990).
Pharmacological Activity
In pharmacological studies, derivatives of this compound were evaluated for their effects on rat uterine, aortic rings, and pancreatic β-cells. Some derivatives exhibited strong myorelaxant activity, especially those with a bromine atom at the 6-position of the dihydrobenzopyran ring (Khelili et al., 2012).
Solubility of Sickle Hemoglobin
The compound's influence on the solubility of deoxy-Hb S, a form of hemoglobin involved in sickle cell disease, has been investigated. Studies showed that this compound, along with ethanol, can increase the solubility of deoxy-Hb S (Poillon & Bertles, 1977).
Enantiomeric Purity Determination
The enantiomeric purity of synthetic intermediates of new 3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans was successfully determined using anionic cyclodextrin and an ionic liquid. This process is vital for the development of enantiomerically pure pharmaceutical compounds (Rousseau et al., 2010).
Eigenschaften
IUPAC Name |
(2,2-dimethyl-3,4-dihydrochromen-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-4,7,13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEWXCFCAKUNQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716896 | |
| Record name | (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol | |
CAS RN |
61370-82-9 | |
| Record name | (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



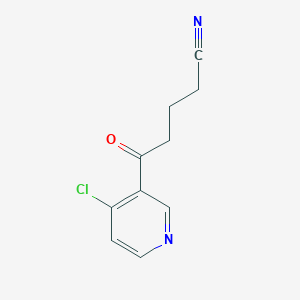
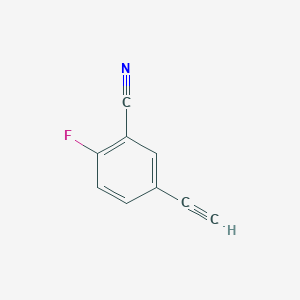
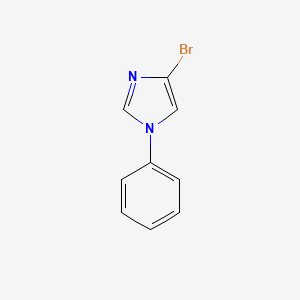
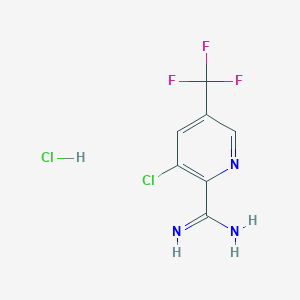
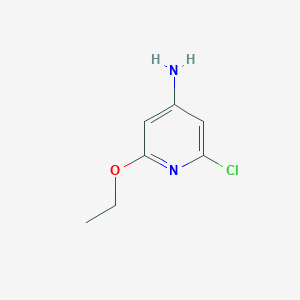
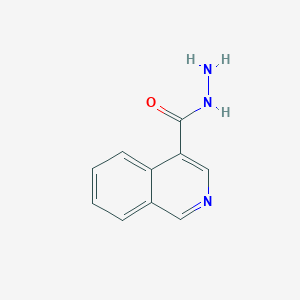
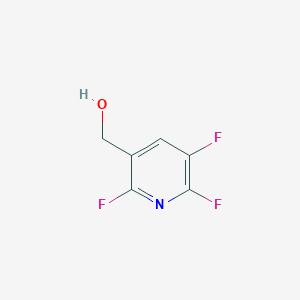
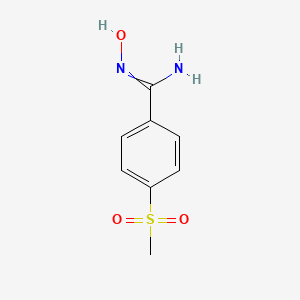
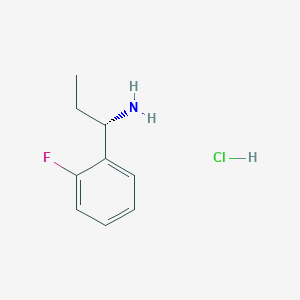
![7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione](/img/structure/B1395786.png)
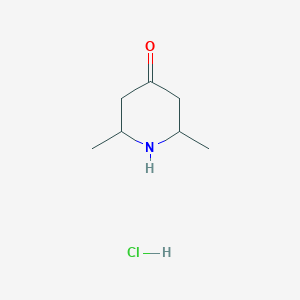
![Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1395788.png)
